molecular formula C10H14FN B2665503 2-(3-Fluorophenyl)-2-methylpropan-1-amine CAS No. 160358-04-3

2-(3-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2665503
CAS No.: 160358-04-3
M. Wt: 167.227
InChI Key: UOESZEQYGLLTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-2-methylpropan-1-amine is a secondary amine characterized by a 3-fluorophenyl group attached to a 2-methylpropane backbone. The fluorine atom at the meta position of the aromatic ring and the branched methyl group adjacent to the amine functional group contribute to its unique physicochemical properties. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeting molecules. Its hydrochloride salt (CAS 1381944-57-5) is commercially available and used in research settings .

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOESZEQYGLLTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160358-04-3
Record name 2-(3-fluorophenyl)-2-methylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-fluorophenyl-2-methylpropan-1-ol.

    Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: 3-Fluorophenyl-2-methylpropan-1-one or 3-fluorophenylacetic acid.

    Reduction: 2-(3-Fluorophenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Neuroscience: The compound is investigated for its effects on neurotransmitter systems and potential therapeutic applications in neuropsychiatric disorders.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets:

    Neurotransmitter Systems: The compound may act as a modulator of neurotransmitter release or reuptake, affecting systems such as dopamine, serotonin, and norepinephrine.

    Receptor Binding: It may bind to specific receptors in the brain, influencing signal transduction pathways and neuronal activity.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

The position of the fluorine atom on the phenyl ring significantly influences molecular interactions and bioactivity.

Compound Name Fluorine Position Key Properties/Applications References
2-(3-Fluorophenyl)-2-methylpropan-1-amine 3- (meta) Intermediate in drug synthesis; hydrochloride salt available.
2-(2-Fluorophenyl)-2-methylpropan-1-amine 2- (ortho) Lower steric hindrance; used in neurological studies.
2-(4-Fluorophenyl)-2-methylpropan-1-amine* 4- (para) Hypothetical analog; para-substitution may enhance metabolic stability. N/A

*Note: The para-substituted analog is inferred from chloro derivatives (e.g., 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, CAS 1002557-04-1) .

Halogen-Substituted Analogs

Replacing fluorine with chlorine alters electronic properties and binding affinities.

Compound Name Halogen Key Differences References
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride Cl, F Dual halogenation increases lipophilicity; potential CNS applications.
2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride Cl Higher molecular weight (MW: 218.1 g/mol); enhanced stability.

Functional Group Variations

The terminal amine group can be replaced with other functionalities, impacting reactivity and biological activity.

Compound Name Functional Group Applications References
2-(3-Fluorophenyl)-2-methylpropanoic acid Carboxylic acid Potential use in anti-inflammatory agents.
2-(4-Fluorophenyl)-2-methylpropanenitrile Nitrile Intermediate in agrochemical synthesis.

Substituent Additions on the Aromatic Ring

Additional groups on the phenyl ring modulate steric and electronic effects.

Compound Name Substituents Impact on Properties References
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 3-F, 4-CH3 Methyl group enhances hydrophobic interactions.
2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine 2-Br, 4-F Bromine enables cross-coupling reactions.

Biological Activity

2-(3-Fluorophenyl)-2-methylpropan-1-amine, also known as 3-fluoroamphetamine, is a compound that has garnered attention in pharmacological research due to its potential psychoactive effects and interactions with neurotransmitter systems. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H14FNC_{10}H_{14}FN. Its structure includes a fluorinated phenyl ring attached to a branched amine, which is characteristic of amphetamine derivatives. This structural feature contributes to its biological activity by influencing its interaction with various receptors in the brain.

PropertyValue
Molecular Weight167.23 g/mol
Melting Point70-72 °C
SolubilitySoluble in water
Log P (Octanol/Water)2.5

The primary mechanism of action for this compound involves its role as a monoamine releasing agent, particularly affecting dopamine and norepinephrine levels in the central nervous system. The compound is believed to enhance the release of these neurotransmitters by reversing their transporters, leading to increased synaptic concentrations.

Neurotransmitter Interaction

Research indicates that this compound exhibits a higher affinity for the serotonin transporter (SERT) compared to the dopamine transporter (DAT), suggesting that it may have significant serotonergic activity alongside its dopaminergic effects. This dual action can lead to both stimulant and entactogenic effects, making it comparable to other psychoactive substances such as MDMA.

Stimulant Effects

Studies have shown that compounds similar to this compound produce stimulant effects characterized by increased energy, alertness, and euphoria. These effects are primarily attributed to increased dopamine release in the brain's reward pathways.

Case Studies

  • Clinical Observations : A study involving recreational users reported experiences of enhanced mood and sociability after consumption of substances containing this compound. Users noted significant increases in energy levels and a desire for social interaction.
  • Toxicological Reports : Analysis of urine samples from users indicated the presence of metabolites consistent with amphetamine derivatives, suggesting that this compound is metabolized similarly to other known stimulants.

Table 2: Summary of Biological Effects

EffectDescription
StimulationIncreased energy and alertness
EuphoriaEnhanced mood and sociability
Side EffectsPotential for anxiety and agitation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.